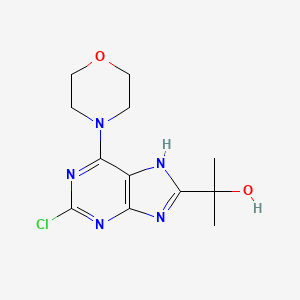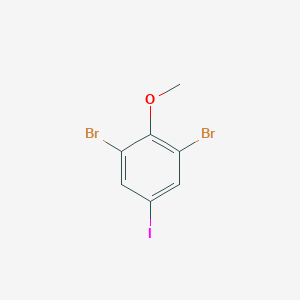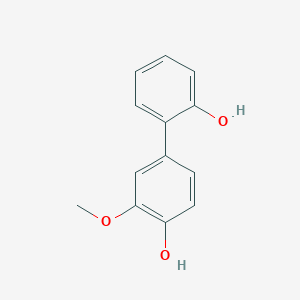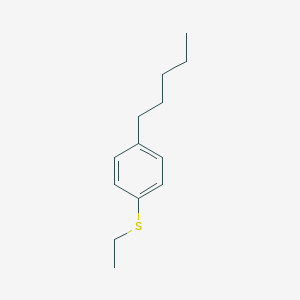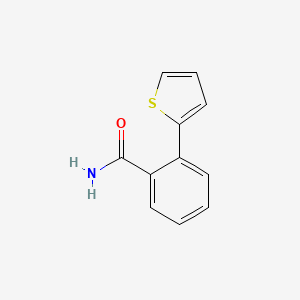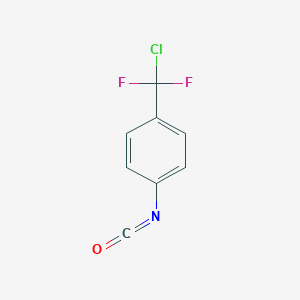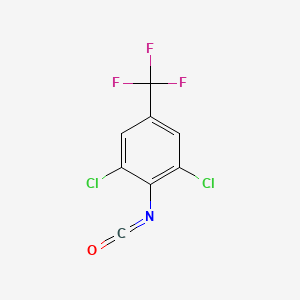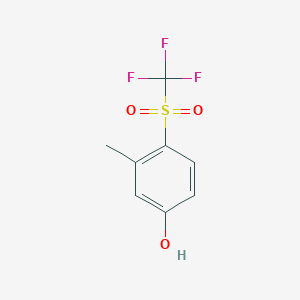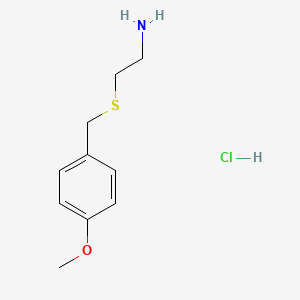
N-Boc-3-(methylsulfonyl)-L-phenylalanine, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Boc-3-(methylsulfonyl)-L-phenylalanine is likely a derivative of phenylalanine, an essential amino acid. The “N-Boc” refers to a tert-butyloxycarbonyl protective group attached to the nitrogen atom of the amino acid. The “methylsulfonyl” group is attached at the 3rd position of the phenylalanine .
Molecular Structure Analysis
The molecular structure of N-Boc-3-(methylsulfonyl)-L-phenylalanine would consist of a phenylalanine backbone with a tert-butyloxycarbonyl (Boc) protective group attached to the nitrogen atom and a methylsulfonyl group attached at the 3rd position .
Chemical Reactions Analysis
N-Boc protected amines are often used in peptide synthesis because the Boc group can be removed under acidic conditions without affecting other parts of the molecule . The specific reactions that N-Boc-3-(methylsulfonyl)-L-phenylalanine might undergo would depend on the reaction conditions and the other reactants present .
Physical And Chemical Properties Analysis
The physical and chemical properties of N-Boc-3-(methylsulfonyl)-L-phenylalanine would depend on its specific structure. For example, N-Boc protected amines are generally stable compounds that are resistant to nucleophilic attack .
科学的研究の応用
N-Boc Protection of Amines
The N-Boc group is a widely useful functionality for the protection of amine among various protecting groups . The N-Boc protection of amines under ultrasound irradiation is described as a green and simple approach . Selective N-Boc protection was achieved in excellent isolated yield in a short reaction time at room temperature .
Stability of the N-Boc Group
The N-Boc group is extremely stable toward catalytic hydrogenolysis and the extreme resistance to basic and nucleophilic conditions . This stability makes it a valuable tool in various chemical transformations .
N-Boc Deprotection
The N-Boc group can be removed under certain conditions. Traditional methods to remove the Boc group have disadvantages in terms of high acidity, the use of expensive reagents, excessive amounts of catalysts and harmful solvents as well as high temperatures . Therefore, more sustainable methods for N-Boc deprotection have been developed .
Use of Deep Eutectic Solvent (DES) for N-Boc Deprotection
An efficient and sustainable method for N-Boc deprotection by means of a choline chloride/p-toluenesulfonic acid deep eutectic solvent (DES) has been described . The adopted conditions allow the deprotection of a wide variety of N-Boc derivatives in excellent yields .
Green Chemistry
The N-Boc protection and deprotection processes align with the principles of green chemistry, which aims to eliminate or decrease the use of potentially dangerous substances .
Use in Peptide Synthesis
The N-Boc group is widely used in peptide synthesis due to its stability and the ease with which it can be added and removed .
作用機序
Target of Action
The compound is a derivative of phenylalanine, an essential amino acid, and it may interact with biological systems in a similar manner .
Mode of Action
N-Boc-3-(methylsulfonyl)-L-phenylalanine is a protected form of an amino acid derivative. The N-Boc (tert-butyloxycarbonyl) group is a common protecting group used in organic synthesis, particularly for the protection of amines . The presence of the N-Boc group prevents unwanted reactions at the amine site during synthetic procedures . The compound can undergo deprotection under certain conditions to reveal the active amine .
Biochemical Pathways
The deprotection of the N-Boc group can be achieved using various methods, including the use of oxalyl chloride in methanol .
Result of Action
The compound’s primary function in synthetic chemistry is as a protected form of an amino acid derivative, which can be used in the synthesis of more complex molecules .
Action Environment
The action of N-Boc-3-(methylsulfonyl)-L-phenylalanine is highly dependent on the environmental conditions. For instance, the deprotection of the N-Boc group can occur under specific conditions, such as the presence of oxalyl chloride in methanol . The stability, efficacy, and action of the compound can be influenced by factors such as temperature, pH, and the presence of other chemical agents.
Safety and Hazards
将来の方向性
特性
IUPAC Name |
(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(3-methylsulfonylphenyl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO6S/c1-15(2,3)22-14(19)16-12(13(17)18)9-10-6-5-7-11(8-10)23(4,20)21/h5-8,12H,9H2,1-4H3,(H,16,19)(H,17,18)/t12-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKJVRTDHCDSANJ-LBPRGKRZSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC(=CC=C1)S(=O)(=O)C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CC(=CC=C1)S(=O)(=O)C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

